Cerium(III) sulfate octahydrate
Overview
Description
Cerium(III) sulfate octahydrate, also known as cerous sulfate, is an inorganic compound with the chemical formula Ce₂(SO₄)₃·8H₂O. It is a white to off-white solid that is moderately soluble in water and acids. This compound is notable for its use in various industrial and scientific applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Cerium(III) sulfate octahydrate is an inorganic compound with the formula Ce2(SO4)3·8H2O
. It is primarily used as an industrial antioxidant, waterproofing material, and etching agent for integrated circuits . It is also an important raw material for polishing . The primary targets of this compound are the materials it interacts with during these processes.
Pharmacokinetics
It is soluble in water , which could influence its distribution and elimination in a hypothetical biological system.
Action Environment
The action of this compound can be influenced by environmental factors. For example, it is hygroscopic and begins to decompose above 600°C . Its solubility in water decreases with rising temperature . These properties can affect its stability, efficacy, and action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(III) sulfate octahydrate can be synthesized by dissolving cerium(III) oxide or cerium(III) hydroxide in sulfuric acid. The reaction typically involves the following steps:
- Dissolve cerium(III) oxide (Ce₂O₃) or cerium(III) hydroxide [Ce(OH)₃] in concentrated sulfuric acid (H₂SO₄).
- Heat the mixture to facilitate the reaction.
- Allow the solution to cool, leading to the crystallization of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cerium-containing ores with sulfuric acid. The process involves:
- Crushing and grinding the ore to increase the surface area.
- Leaching the ore with sulfuric acid to extract cerium ions.
- Purifying the solution to remove impurities.
- Crystallizing the this compound from the purified solution .
Chemical Reactions Analysis
Types of Reactions: Cerium(III) sulfate octahydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) using strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents such as oxalic acid (H₂C₂O₄).
Substitution: Cerium(III) sulfate can participate in substitution reactions where sulfate ions are replaced by other anions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Oxalic acid (H₂C₂O₄), sodium borohydride (NaBH₄).
Substitution: Various anions like chloride (Cl⁻), nitrate (NO₃⁻).
Major Products:
Oxidation: Cerium(IV) sulfate (Ce(SO₄)₂).
Reduction: Cerium(III) oxalate (Ce₂(C₂O₄)₃).
Substitution: Cerium(III) chloride (CeCl₃), cerium(III) nitrate (Ce(NO₃)₃).
Scientific Research Applications
Cerium(III) sulfate octahydrate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Cerium(III) sulfate octahydrate can be compared with other cerium compounds such as:
Cerium(IV) sulfate (Ce(SO₄)₂): Higher oxidation state, stronger oxidizing agent.
Cerium(III) nitrate (Ce(NO₃)₃): Different anion, used in different types of reactions.
Cerium(III) chloride (CeCl₃): Different anion, used in organic synthesis and as a Lewis acid
Uniqueness: this compound is unique due to its moderate solubility in water and acids, its ability to undergo various redox reactions, and its applications in diverse fields ranging from chemistry to industry .
Properties
IUPAC Name |
cerium(3+);trisulfate;octahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ce.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBKXYUMEMUVIH-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2H16O20S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10450-59-6 | |
Record name | Cerous sulfate octahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cerium(III) sulfate octahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEROUS SULFATE OCTAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93EJ24I557 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.